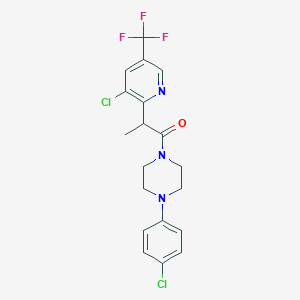
1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-Chlorophenyl)piperazino)-2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-1-propanone is a useful research compound. Its molecular formula is C19H18Cl2F3N3O and its molecular weight is 432.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, also known as Etrasimod or SMR000169927, primarily targets the sphingosine-1-phosphate (S1P) receptor . The S1P receptor plays a crucial role in the immune system, particularly in the regulation of lymphocyte trafficking .
Mode of Action
Etrasimod is a selective modulator of the S1P receptor . It works by binding to the receptor and altering its activity. This modification of the S1P receptor activity results in the trapping of T cells (a type of white blood cell) in the lymph nodes . By preventing these T cells from entering the bloodstream and reaching other tissues, Etrasimod can help reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Etrasimod involves the immune response . By modulating the S1P receptor, Etrasimod affects the trafficking of T cells, which are key players in the immune system . This can lead to a decrease in inflammation, which is a common response of the immune system to injury or disease .
Pharmacokinetics
It has a protein binding rate of 97.9% and is primarily metabolized in the liver . The elimination half-life is approximately 30 hours, and it is excreted mainly through feces (82%) and to a lesser extent through the kidneys (5%) .
Result of Action
The molecular and cellular effects of Etrasimod’s action primarily involve a reduction in inflammation. By trapping T cells in the lymph nodes and preventing them from contributing to inflammation in other tissues, Etrasimod can help manage conditions characterized by excessive inflammation, such as ulcerative colitis .
属性
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2F3N3O/c1-12(17-16(21)10-13(11-25-17)19(22,23)24)18(28)27-8-6-26(7-9-27)15-4-2-14(20)3-5-15/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDZPNJBIOTOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














